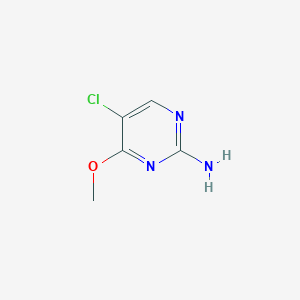
5-chloro-4-methoxy-2-Pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-methoxypyrimidin-2-amine is a heterocyclic compound with the molecular formula C5H6ClN3O. It is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 4th position, and an amino group at the 2nd position on the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypyrimidin-2-amine typically involves the reaction of 4-chloro-5-methoxypyrimidine with ammonia or an amine under controlled conditions . One common method includes the use of sodium dichloroisocyanurate (SDIC) in deionized water, followed by the addition of glacial acetic acid and an aqueous solution of 2-amino-4,6-dimethoxypyrimidine . The reaction mixture is stirred at room temperature and then cooled to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ZnCl2 have been explored to improve efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include potassium tert-butoxide, N-methylpyrrolidone, and palladium catalysts. Reaction conditions often involve temperatures ranging from 0°C to 100°C and varying reaction times depending on the desired product .
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-Chloro-4-methoxypyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . For example, it has been studied for its potential to inhibit focal adhesion kinase, which plays a role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-4-chloro-6-methoxypyrimidine
- 4-Chloro-5-methoxypyrimidin-2-amine
- 5-Amino-2-chloro-4-methylpyridine
Uniqueness
5-Chloro-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methoxy groups provide unique reactivity and potential for forming diverse derivatives, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H6ClN3O |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
5-chloro-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C5H6ClN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) |
Clave InChI |
YNUMARLBWZFUPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


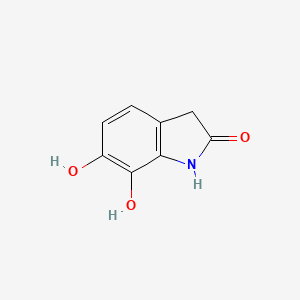
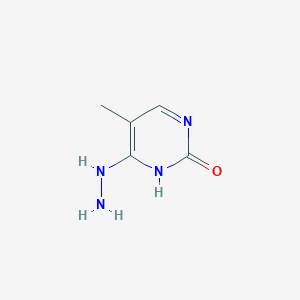


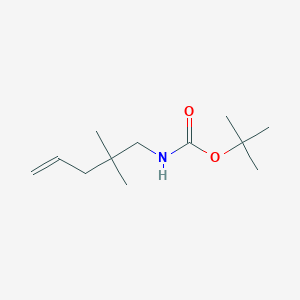
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)
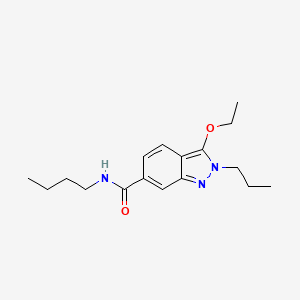
![Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
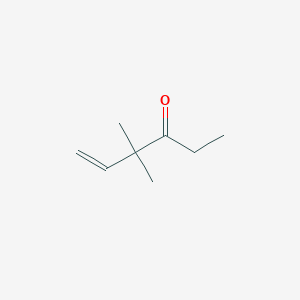

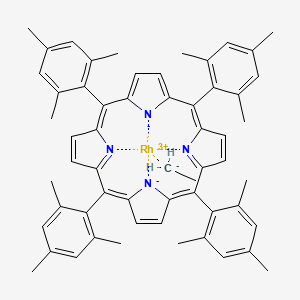
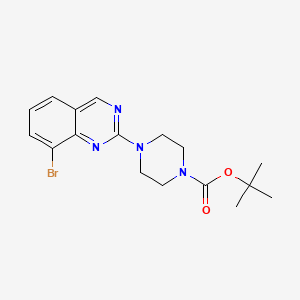
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
